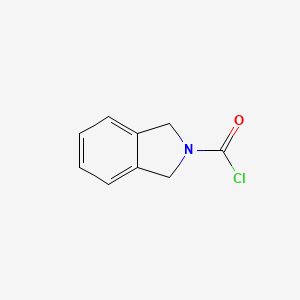

Isoindoline-2-carbonyl chloride

Description

Significance of Isoindoline-2-carbonyl Chloride as a Versatile Synthetic Intermediate

The primary significance of Isoindoline-2-carbonyl chloride lies in its high reactivity as an acylating agent. The carbonyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions with a diverse array of nucleophiles. This reactivity allows for the facile formation of amides, esters, carbamates, and ureas under relatively mild conditions.

The general mechanism for these transformations involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the stable chloride ion is eliminated, regenerating the carbonyl double bond and forming the new acylated product. This process is efficient and serves as a cornerstone for creating new carbon-nitrogen and carbon-oxygen bonds. vaia.comyoutube.com

The versatility of this reagent is further enhanced by the inherent value of the isoindoline (B1297411) core itself. By using Isoindoline-2-carbonyl chloride, chemists can readily incorporate this important heterocyclic system into larger molecules, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Placement within the Broader Chemical Landscape of Isoindole Derivatives and Nitrogen Heterocycles

Isoindoline-2-carbonyl chloride belongs to the broader family of isoindole derivatives, which are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. nih.gov This structural motif is a key component in a multitude of natural products and synthetic compounds exhibiting significant biological activity. nih.govresearchgate.net

The isoindoline core is found in several clinically important drugs, highlighting the importance of this heterocyclic system in pharmaceutical research. mdpi.com For instance, the infamous drug thalidomide (B1683933) and its more recent, safer, and more potent analogs, such as lenalidomide (B1683929) and pomalidomide, are based on a modified isoindoline structure and are used in the treatment of multiple myeloma. mdpi.compreprints.org Other examples include apremilast, used for treating psoriatic arthritis, and the pesticide phosmet. mdpi.com The development of synthetic routes to these and other bioactive isoindoline derivatives is a major focus of contemporary research. researchgate.netnih.gov

Therefore, Isoindoline-2-carbonyl chloride is positioned as a crucial building block that provides a direct and efficient pathway to more complex isoindoline-containing molecules. Its ability to react with various nucleophiles makes it an invaluable tool for derivatizing the isoindoline nitrogen, enabling the exploration of new chemical space and the synthesis of novel therapeutic agents and functional materials. researchgate.net

Historical Development and Evolution of Research Involving Related Carbonyl Chlorides

The development of reagents like Isoindoline-2-carbonyl chloride is rooted in the broader history of acyl chloride synthesis. Acyl chlorides are traditionally prepared from their corresponding carboxylic acids using a variety of chlorinating agents. Seminal work in this area established methods that remain standard in modern laboratories.

The most common reagents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride. google.com

Phosphorus pentachloride (PCl₅): This is another effective, though solid, reagent for this conversion. google.com

Oxalyl chloride ((COCl)₂): Often used for milder reaction conditions, its byproducts (CO, CO₂, and HCl) are also gaseous.

For N-heterocyclic carbonyl chlorides such as Isoindoline-2-carbonyl chloride, the synthesis typically involves the reaction of the parent heterocycle (isoindoline) with a phosgene (B1210022) equivalent. Isoindoline itself can be synthesized through various methods, including the catalytic hydrogenation of phthalonitrile, a process that has been scaled for industrial production. chemicalbook.com The reaction of isoindoline with a reagent like phosgene (COCl₂), diphosgene, or triphosgene (B27547) would then yield the target Isoindoline-2-carbonyl chloride. This general approach allows for the conversion of a secondary amine within a heterocyclic system into a reactive acyl chloride, a strategy that has become fundamental in the synthesis of complex nitrogen-containing molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of Isoindoline-2-carbonyl chloride

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Canonical SMILES | C1C2=CC=CC=C2CN1C(=O)Cl |

| InChI Key | ULBYXUAYQUKEEA-UHFFFAOYSA-N |

Table 2: Representative Reactions of Isoindoline-2-carbonyl chloride

This table illustrates the expected products from the reaction of Isoindoline-2-carbonyl chloride with various common nucleophiles, demonstrating its synthetic utility.

| Nucleophile | Reagent Name | Product Class | Product Name |

| Water | H₂O | Carboxylic Acid (unstable) | Isoindoline-2-carboxylic acid |

| Methanol | CH₃OH | Carbamate (B1207046) | Methyl isoindoline-2-carboxylate |

| Ammonia | NH₃ | Urea | Isoindoline-2-carboxamide (B15245807) |

| Aniline | C₆H₅NH₂ | Urea | N-Phenylisoindoline-2-carboxamide |

| Isoindoline | C₈H₉N | Urea | 1,3-Bis(isoindolin-2-yl)urea |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroisoindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBYXUAYQUKEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664673 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3432-58-4 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoindoline 2 Carbonyl Chloride

Conventional Chemical Synthesis Routes to Isoindoline-2-carbonyl Chloride

The most direct and conventional approach to synthesizing isoindoline-2-carbonyl chloride involves the chlorination of 1,3-dihydro-1-oxo-2H-isoindole-2-carboxylic acid. This transformation is typically accomplished using standard chlorinating agents, with the efficiency and outcome of the reaction often influenced by the choice of reagent and the presence of catalytic additives.

Chlorination of 1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic Acid

The conversion of the carboxylic acid group of 1,3-dihydro-1-oxo-2H-isoindole-2-carboxylic acid into an acyl chloride is a pivotal step. This process leverages the reactivity of chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Oxalyl chloride is a highly effective reagent for this chlorination. In a typical procedure, a suspension of 1,3-dihydro-1-oxo-2H-isoindole-2-carboxylic acid in a suitable solvent like dichloromethane (B109758) is treated with oxalyl chloride. The reaction is often carried out at a moderate temperature, for instance, 40°C, and can proceed to completion in a relatively short time frame of about 1.5 hours, achieving a high yield of approximately 98%.

| Reagent/Condition | Specification | Reference |

| Chlorinating Agent | Oxalyl chloride (3 equivalents) | |

| Solvent | Dichloromethane | |

| Temperature | 40°C | |

| Reaction Time | 1.5 hours | |

| Yield | 98% |

Thionyl chloride (SOCl₂) serves as another common and potent chlorinating agent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comwikipedia.org The reaction involves the carboxylic acid attacking the sulfur atom of thionyl chloride, which ultimately leads to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comwikipedia.orglibretexts.org This method is advantageous as the gaseous byproducts can be easily removed from the reaction mixture. The mechanism proceeds through the formation of a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com While specific conditions for the synthesis of isoindoline-2-carbonyl chloride using thionyl chloride are not detailed in the provided context, the general reactivity of thionyl chloride with carboxylic acids is well-established. masterorganicchemistry.comwikipedia.orglibretexts.org

The efficiency of chlorination reactions using oxalyl chloride or thionyl chloride can be significantly enhanced by the use of catalytic additives. A common catalyst is N,N-dimethylformamide (DMF). In the case of oxalyl chloride, a catalytic amount of DMF (e.g., 0.1 equivalents) activates the chlorinating agent by forming a reactive Vilsmeier-type intermediate, which then facilitates the nucleophilic acyl substitution on the carboxylic acid. This catalytic action accelerates the reaction and contributes to the high yields observed. Similarly, bases like pyridine (B92270) are sometimes used in conjunction with thionyl chloride, historically known as the Darzens halogenation, though this terminology is less common now. wikipedia.orgresearchgate.net

| Additive | Function | Reference |

| N,N-Dimethylformamide (DMF) | Activates oxalyl chloride | |

| Pyridine | Base used with thionyl chloride | wikipedia.orgresearchgate.net |

Ring-Closure and Cyclization Approaches to the Isoindoline (B1297411) Core Precursors

An alternative strategy for synthesizing isoindoline-2-carbonyl chloride involves first constructing the core isoindoline or isoindolone structure through cyclization reactions. Once the heterocyclic core is formed, subsequent chemical modifications can introduce the desired carbonyl chloride group.

Palladium-Catalyzed Dehydrogenation in Isoindole Precursor Synthesis

The synthesis of isoindole precursors, which can be subsequently reduced and converted to isoindoline-2-carbonyl chloride, can be effectively achieved through palladium-catalyzed dehydrogenation. A notable example is the synthesis of 1-boryl- and 1,3-diborylisoindoles from isoindolines. nih.gov This process involves the sequential dehydrogenation and C-H borylation of isoindolines in the presence of a palladium catalyst. nih.gov

Specifically, the use of a Pd(dba)₂/Me₂S catalyst system has been shown to selectively form the desired borylated isoindoles. nih.gov The dimethyl sulfide (B99878) (Me₂S) ligand plays a crucial role in suppressing the formation of undesired byproducts, such as 1-boryl-4,5,6,7-tetrahydroisoindoles. nih.gov These borylated isoindoles are versatile intermediates that can undergo further reactions, such as cross-coupling with aryl halides to yield substituted isoindoles. nih.gov This palladium-catalyzed approach represents a significant strategy for accessing functionalized isoindole scaffolds, which are direct precursors to the isoindoline core.

Table 1: Key Features of Palladium-Catalyzed Dehydrogenation for Isoindole Precursor Synthesis

| Feature | Description | Reference |

| Reaction Type | Sequential dehydrogenation and C-H borylation | nih.gov |

| Substrate | Isoindoline | nih.gov |

| Catalyst System | Pd(dba)₂/Me₂S | nih.gov |

| Product | 1-Boryl- or 1,3-diborylisoindoles | nih.gov |

| Significance | Provides access to functionalized isoindole precursors for further elaboration. | nih.gov |

Advanced and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of isoindoline-2-carbonyl chloride and related compounds, with a focus on sustainability and efficiency.

Photochemical Approaches to Carbonyl Chlorination

Photochemical reactions are emerging as a powerful tool for the synthesis of carbonyl-containing compounds, offering mild reaction conditions and unique reactivity. encyclopedia.pub The carbonylation of amines using carbon monoxide can be promoted by visible light, providing a sustainable alternative to traditional methods. encyclopedia.pubrsc.org While direct photochemical synthesis of isoindoline-2-carbonyl chloride is not extensively documented, the principles of photo-induced aminocarbonylation of aryl iodides with secondary amines suggest a feasible pathway. encyclopedia.pub This process typically involves the generation of an aryl radical, which reacts with carbon monoxide to form an acyl radical, followed by reaction with an amine. encyclopedia.pub The development of such photochemical methods could offer a more environmentally friendly route to isoindoline-2-carbonyl chloride.

Enzyme-Mediated Synthesis as a Green Chemistry Alternative

Enzyme-mediated synthesis represents a growing area of green chemistry, although its application to the direct synthesis of reactive compounds like carbamoyl (B1232498) chlorides is still in its nascent stages. The development of enzymatic processes for such transformations is challenging but holds significant promise for sustainable chemical production.

Exploration of Dialkyl Carbonates in Related Isoindoline Synthesis

Dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC), are recognized as green reagents and solvents for the synthesis of various heterocyclic compounds, including isoindolines. nih.govfrontiersin.orgnih.govresearchgate.net DACs can serve as versatile reagents in both alkylation and alkoxycarbonylation reactions, offering a safer alternative to hazardous reagents like phosgene (B1210022) and alkyl halides. nih.gov The synthesis of isoindolines using DMC as a sacrificial molecule has been reported, proceeding through a BAc2/BAl2 mechanism. nih.govfrontiersin.orgresearchgate.net While this method does not directly yield isoindoline-2-carbonyl chloride, it provides a green pathway to the core isoindoline structure, which can then be converted to the target compound.

Table 2: Applications of Dialkyl Carbonates (DACs) in Heterocycle Synthesis

| Heterocycle | Synthetic Approach with DACs | Reference |

| Tetrahydrofurans, Pyrrolidines, Indolines, Isoindolines , 1,4-Dioxanes | Synthesized using Dimethyl Carbonate (DMC) as a sacrificial molecule. | nih.govfrontiersin.orgnih.govresearchgate.net |

| Cyclic Carbamates (1,3-oxazin-2-ones) | Prepared using DACs as carbonylating agents. | nih.govnih.gov |

| Piperidines | Synthesized utilizing the anchimeric effect of mustard carbonates (a type of DAC). | nih.govfrontiersin.orgnih.govresearchgate.net |

Optimization and Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness.

Process Optimization Strategies for Enhanced Yields and Purity

The synthesis of carbamoyl chlorides, including isoindoline-2-carbonyl chloride, is often optimized by carefully controlling reaction parameters. The traditional method involves the reaction of a secondary amine with phosgene in an inert solvent. wikipedia.orggoogle.com Optimization of this process can involve adjusting the temperature, reaction time, and the rate of phosgene addition to improve yields and minimize the formation of impurities. google.com For instance, a process for preparing carbamoyl chlorides from secondary aliphatic amines involves passing phosgene into a solution of the amine in an inert solvent at temperatures between 100° and 130° C. google.com

In the context of related carbamate (B1207046) synthesis, which can be derived from carbamoyl chlorides, catalysts such as zinc chloride have been employed to improve reaction efficiency. nih.gov The optimization of catalyst loading and reaction temperature can significantly impact the yield of the desired product. nih.gov These principles of process optimization are directly applicable to the synthesis of isoindoline-2-carbonyl chloride, ensuring a robust and scalable manufacturing process.

Industrial-Scale Production Research Methodologies

The industrial synthesis of isoindoline-2-carbonyl chloride is a two-stage process. The first stage involves the production of isoindoline, the heterocyclic amine precursor. A common industrial method for synthesizing isoindoline is the catalytic hydrogenation of phthalonitrile. This process is typically carried out in a solvent such as tetrahydrofuran (B95107), or a mixture of tetrahydrofuran and water, under a hydrogen pressure of 100 to 180 bars and at a temperature ranging from 30 to 100°C. A 5% Platinum on carbon (Pt/C) catalyst is often employed to facilitate this reduction.

The second stage is the conversion of isoindoline to Isoindoline-2-carbonyl chloride. On an industrial scale, the reaction of a secondary amine like isoindoline with phosgene (COCl₂) is a standard method for producing the corresponding carbamoyl chloride. wikipedia.org This reaction is highly exothermic and results in the formation of one mole of the desired carbamoyl chloride and one mole of hydrochloric acid. quickcompany.in

The process generally involves passing phosgene gas into a solution of the secondary amine, which may be dissolved in an inert solvent. Suitable solvents for this type of phosgenation include aromatic hydrocarbons like toluene (B28343) and xylene, or chlorinated hydrocarbons such as chlorobenzene. google.com The reaction temperature is a critical parameter and is typically maintained at an elevated level, often between 80°C and 160°C, to drive the reaction to completion. google.com In some cases, particularly with highly reactive amines, the reaction can be carried out without a solvent. google.com

To enhance the efficiency of the process and manage the hydrochloric acid byproduct, a hydrogen chloride scavenger, such as pyridine, may be used. nih.gov This prevents the formation of the amine hydrochloride salt, which can be unreactive and difficult to process. An alternative approach involves reacting the solid amine hydrochloride salt directly with phosgene at high temperatures, typically between 145°C and 250°C. google.com

Recent research has also explored safer, in-situ methods for generating phosgene from less hazardous precursors like chloroform, which can then react with the amine. researchgate.net These methods, often employing visible-light induction, offer a potentially more environmentally benign route to carbamoyl chlorides. researchgate.net

Table 1: Key Parameters in the Industrial Synthesis of Isoindoline-2-carbonyl Chloride

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Precursor Synthesis (Isoindoline) | ||

| Starting Material | Phthalonitrile | Readily available industrial chemical. |

| Catalyst | 5% Platinum on Carbon (Pt/C) | Efficient for the hydrogenation of nitriles. |

| Solvent | Tetrahydrofuran (THF) or THF/water mixture | Good solubility for the reactant and product. |

| Hydrogen Pressure | 100 - 180 bar | High pressure favors the hydrogenation reaction. |

| Temperature | 30 - 100°C | Optimizes reaction rate while minimizing side reactions. |

| Carbamoyl Chloride Formation | ||

| Reagent | Phosgene (COCl₂) | Standard industrial reagent for carbamoyl chloride synthesis. wikipedia.org |

| Solvent | Toluene, Xylene, Chlorobenzene | Inert solvents that are stable under reaction conditions. google.com |

| Temperature | 80 - 160°C | Elevated temperature drives the reaction with the amine. google.com |

| HCl Management | Pyridine or direct reaction of amine hydrochloride | Prevents formation of unreactive amine salt; alternative process route. nih.govgoogle.com |

Mitigation of Side Reactions and Byproduct Formation

A primary challenge in the industrial synthesis of Isoindoline-2-carbonyl chloride is the management of side reactions that can reduce the yield and purity of the final product. The reaction between a secondary amine and phosgene can lead to the formation of several byproducts.

One of the main side reactions is the formation of a substituted urea. This occurs when the initially formed carbamoyl chloride reacts with another molecule of the secondary amine (isoindoline). This is particularly prevalent if the amine is in excess or if the reaction conditions are not carefully controlled. To mitigate this, a molar excess of phosgene, often around 30-40%, is typically used to ensure that all the amine is converted to the carbamoyl chloride. quickcompany.in

The formation of the amine hydrochloride salt is another significant issue. The hydrochloric acid generated during the reaction can react with the starting amine, rendering it non-nucleophilic and unable to react with phosgene. wikipedia.org As mentioned, this can be addressed by using a base to scavenge the HCl or by using the pre-formed amine hydrochloride salt as the reactant at high temperatures. nih.govgoogle.com

Furthermore, the high reactivity of phosgene and the carbamoyl chloride product means that they are sensitive to moisture. Hydrolysis of the carbamoyl chloride leads to the formation of a carbamic acid, which is generally unstable and can decompose. wikipedia.org Therefore, the reaction must be carried out under anhydrous conditions to prevent loss of product.

In gas-phase phosgenation processes, which can be more economical, the evaporation of the amine can lead to the formation of solid deposits in the reactor, complicating the process. nih.gov Liquid-phase reactions, while potentially requiring more solvent, can offer better control over these side reactions. nih.gov Careful control of reaction temperature, stoichiometry, and the use of appropriate solvents and reagents are all critical strategies for mitigating these side reactions and ensuring the production of high-purity Isoindoline-2-carbonyl chloride on an industrial scale.

Reactivity and Mechanistic Investigations of Isoindoline 2 Carbonyl Chloride

Fundamental Reactivity of the Carbonyl Chloride Moiety

Isoindoline-2-carbonyl chloride is characterized by the reactive acyl chloride group attached to the nitrogen atom of the isoindoline (B1297411) ring. The carbonyl chloride moiety is a highly reactive functional group, making the compound a versatile intermediate in organic synthesis. The reactivity stems from the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which polarizes the carbon-chlorine and carbon-oxygen bonds. This polarization imparts a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The general mechanism for reactions involving the carbonyl chloride group is nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.orgbyjus.com This process typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. khanacademy.orgbyjus.com In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. khanacademy.org The high reactivity of acyl chlorides like isoindoline-2-carbonyl chloride is attributed to the fact that the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (hydrochloric acid). libretexts.org

Compared to other carboxylic acid derivatives, acyl chlorides are the most reactive. libretexts.orglibretexts.org This high reactivity allows for reactions to occur under mild conditions, often without the need for catalysts. For instance, the reaction of acyl chlorides with water is vigorous and rapid, unlike the hydrolysis of amides which requires heat and strong acid or base catalysis. libretexts.org This inherent reactivity makes isoindoline-2-carbonyl chloride a valuable reagent for introducing the isoindoline-2-carbonyl moiety into various molecules.

Nucleophilic Acyl Substitution Pathways

The electrophilic nature of the carbonyl carbon in isoindoline-2-carbonyl chloride facilitates a variety of nucleophilic acyl substitution reactions. These reactions provide efficient pathways for the synthesis of a diverse range of isoindoline derivatives.

Reaction with Amine Nucleophiles: Formation of Isoindole-Carboxamides

Isoindoline-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted isoindole-2-carboxamides. arkat-usa.org This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. The reaction typically proceeds by the amine attacking the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the chloride ion and form the stable amide bond. physicsandmathstutor.com The formation of a stable amide product drives the reaction to completion. These indole-2-carboxamide derivatives are of interest due to their potential biological activities. arkat-usa.orgnih.gov

| Reactant 1 | Reactant 2 | Product |

| Isoindoline-2-carbonyl chloride | Primary Amine | N-substituted isoindole-2-carboxamide |

| Isoindoline-2-carbonyl chloride | Secondary Amine | N,N-disubstituted isoindole-2-carboxamide |

Reactions with Alcohol and Thiol Nucleophiles: Formation of Esters and Thioesters

In a similar fashion, isoindoline-2-carbonyl chloride reacts with alcohols and thiols to yield the corresponding esters and thioesters. libretexts.orgnih.gov Alcohols, acting as oxygen nucleophiles, attack the carbonyl carbon to form esters. libretexts.orgpianetachimica.it This alcoholysis is a common and efficient method for ester synthesis. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org

Thiols, the sulfur analogs of alcohols, are also effective nucleophiles and react with isoindoline-2-carbonyl chloride to produce thioesters. libretexts.org The general reactivity trend follows that of other acyl chlorides, with the reaction proceeding readily under standard conditions.

| Reactant 1 | Nucleophile | Product |

| Isoindoline-2-carbonyl chloride | Alcohol | Isoindoline-2-carboxylate Ester |

| Isoindoline-2-carbonyl chloride | Thiol | Isoindoline-2-carbothioate |

Influence of Catalysis on Nucleophilic Acyl Substitution (e.g., DMAP)

While many reactions with isoindoline-2-carbonyl chloride proceed without a catalyst, the use of certain catalysts can significantly enhance the reaction rate, especially with less reactive nucleophiles. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that is superior to pyridine. semanticscholar.orglibretexts.org DMAP functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. byjus.comlibretexts.org This intermediate is more susceptible to nucleophilic attack than the original acyl chloride. libretexts.org The increased reactivity is attributed to the resonance stabilization of the N-acylpyridinium ion, which makes it a better acylating agent. libretexts.org The use of a catalytic amount of DMAP can lead to faster reaction times and higher yields, particularly in the acylation of sterically hindered or electronically deactivated alcohols and amines. semanticscholar.orghighfine.com

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

Optimizing reaction conditions is crucial for achieving high yields and purity of the desired products in reactions involving isoindoline-2-carbonyl chloride.

Temperature: Many reactions with the highly reactive isoindoline-2-carbonyl chloride can be performed at or below room temperature (0–25 °C) to minimize potential side reactions and decomposition of the starting material or product.

Solvent: The choice of solvent is important. Polar aprotic solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used as they can dissolve the reactants and are generally unreactive towards the acyl chloride. Acetonitrile is another suitable polar aprotic solvent that can improve solubility and reaction rates.

Stoichiometry: The stoichiometry of the reactants should be carefully controlled. When reacting with nucleophiles that have an acidic proton, such as amines and alcohols, a base is often added to neutralize the HCl produced. libretexts.org Alternatively, using two equivalents of the amine nucleophile can also serve this purpose, where one equivalent acts as the nucleophile and the second as a base. physicsandmathstutor.com

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–25 °C | Minimizes decomposition and side reactions. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Polar aprotic solvents that dissolve reactants without reacting. |

| Stoichiometry | Use of a base (e.g., pyridine) or excess nucleophile | Neutralizes the HCl byproduct. libretexts.orgphysicsandmathstutor.com |

Hydrolytic Reactivity and Pathways Leading to Carboxylic Acid Derivatives

Isoindoline-2-carbonyl chloride is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form the corresponding isoindoline-2-carboxylic acid. britannica.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.orglibretexts.org The initial attack of water on the carbonyl carbon leads to a tetrahedral intermediate, which then eliminates a chloride ion and loses a proton to yield the carboxylic acid and hydrochloric acid. libretexts.org Due to the formation of HCl, the hydrolysis is often carried out in the presence of a base like sodium hydroxide (B78521) or pyridine to drive the reaction to completion by neutralizing the acid. libretexts.orgphysicsandmathstutor.com The ease of hydrolysis underscores the high reactivity of the acyl chloride functionality and necessitates the use of anhydrous conditions when other nucleophiles are intended to react. britannica.com

Advanced Mechanistic Studies and Intermediates

The reactivity of isoindoline-2-carbonyl chloride and related compounds is a subject of detailed mechanistic studies, employing a range of analytical techniques to understand the intricate pathways of their transformations. These investigations are crucial for optimizing reaction conditions and designing novel synthetic methodologies.

Kinetic and spectroscopic analyses are powerful tools for unraveling the mechanisms of reactions involving acylating agents like isoindoline-2-carbonyl chloride. While specific studies on isoindoline-2-carbonyl chloride are not extensively detailed in the provided results, the principles can be inferred from investigations of analogous systems. For instance, the study of the reaction between carbonyl sulfide (B99878) (COS) and 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) using a stopped-flow technique revealed complex kinetics. tubitak.gov.tr The reaction order was found to be between 1.12 and 1.16 with respect to the amine, suggesting a complex mechanism possibly involving a zwitterionic intermediate or a single-step termolecular reaction. tubitak.gov.tr Such techniques could be applied to study the reactions of isoindoline-2-carbonyl chloride with various nucleophiles to determine rate laws, reaction orders, and activation parameters, thereby providing insight into the transition states and intermediates involved.

Spectroscopic methods, such as NMR and IR, are invaluable for monitoring reaction progress and identifying key species. In the comparative study of benzoyl chloride and thiobenzoyl chloride, ¹H NMR was used to follow the reaction progress and determine the relative reactivity by integrating the signals of the product methyl esters. nih.gov Similar NMR-based kinetic experiments could be designed for isoindoline-2-carbonyl chloride to quantify its reactivity.

The reactions of isoindoline derivatives and other acyl chlorides often proceed through reactive intermediates that dictate the final product distribution. In various transformations, isoindole intermediates have been proposed and sometimes trapped. For example, the rearrangement of o-(pivaloylaminomethyl)benzaldehyde is suggested to proceed through an isoindole intermediate, which was successfully trapped with N-phenylmaleimide (NPM). chim.it

In transition metal-catalyzed reactions, the nature of the intermediates is highly dependent on the metal and ligands. For instance, in rhodium-catalyzed reactions of acid chlorides with alkynes, proposed mechanisms involve intermediates arising from oxidative addition, chlororhodation, or acylrhodation pathways. nih.gov The selection of ligands has been shown to be crucial in suppressing side reactions like decarbonylation, highlighting the role of the ligand in stabilizing or destabilizing key intermediates. nih.gov For example, the use of bis(cyclohexyl)(o-tolyl)phosphine was effective in preventing decarbonylation and β-hydride elimination in reactions of aliphatic acid chlorides. nih.gov

The formation of acylammonium ions as intermediates is a key feature in the reactions of acyl chlorides catalyzed by tertiary amines like pyridine or Et3N. nih.gov The charge distribution in these intermediates significantly influences their reactivity. nih.gov Computational studies on benzoyl chloride and thiobenzoyl chloride have shown that the positive charge at the reacting carbon center is greater in the acylammonium ion derived from benzoyl chloride, correlating with its higher reactivity towards nucleophiles. nih.gov

Comparative Reactivity Analysis with Analogous Acylating Agents

The reactivity of an acylating agent is determined by factors such as the nature of the leaving group and the electronic properties of the acyl group. Acid chlorides are generally more reactive than the corresponding esters or amides due to the stability of the chloride anion as a leaving group. stackexchange.com

A direct comparison between benzoyl chloride and thiobenzoyl chloride in their reaction with methanol, catalyzed by pyridine, showed that benzoyl chloride is approximately 9 times more reactive. nih.gov This difference in reactivity is attributed to the greater positive charge on the carbonyl carbon of the intermediate acylammonium ion in the case of benzoyl chloride, which makes it more susceptible to nucleophilic attack. nih.gov

The electronic nature of substituents on the aromatic ring of aroyl chlorides also plays a significant role in their reactivity. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. This principle is utilized in various synthetic transformations. researchgate.net

In the context of peptide synthesis, the reactivity of related compounds like (S)-indoline-2-carboxylic acid has been studied. Its low reactivity and tendency to form diketopiperazines present synthetic challenges. nih.gov This highlights how structural features, such as steric hindrance and the potential for intramolecular side reactions, can significantly impact the utility of a reagent.

The table below summarizes the comparative reactivity of different acylating agents based on the provided information.

| Acylating Agent | Relative Reactivity | Key Factors Influencing Reactivity |

| Benzoyl Chloride | More reactive than Thiobenzoyl Chloride | Higher positive charge on the carbonyl carbon in the acylammonium intermediate. nih.gov |

| Thiobenzoyl Chloride | Less reactive than Benzoyl Chloride | Lower positive charge on the thiocarbonyl carbon in the thioacylammonium intermediate. nih.gov |

| Acid Chlorides | Generally more reactive | Good leaving group (Cl⁻). stackexchange.com |

| Acid Anhydrides | Reactive | Good leaving group (carboxylate anion). stackexchange.com |

| Esters | Less reactive than acid chlorides/anhydrides | Poorer leaving group (alkoxide). stackexchange.com |

| Amides | Least reactive | Poor leaving group (amide anion). stackexchange.com |

This comparative analysis underscores the importance of understanding the electronic and steric factors that govern the reactivity of acylating agents like isoindoline-2-carbonyl chloride, enabling chemists to select the appropriate reagent and conditions for a desired transformation.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “Isoindoline-2-carbonyl chloride” according to the specified outline. The search for research findings, reaction data, and synthetic applications for this specific compound did not yield any results.

This suggests that Isoindoline-2-carbonyl chloride is not a commonly used or commercially available reagent in complex organic synthesis. It may exist as a transient intermediate that is generated in situ and consumed immediately in a subsequent reaction, but it is not isolated, characterized, or documented as a key building block for the applications detailed in the requested outline.

Therefore, due to the lack of specific data on its role in generating diverse organic structures, its application in synthesizing advanced heterocyclic or nitrogen-rich scaffolds, or its use in preparing precursors for bioactive molecules and asymmetric synthesis, the creation of a scientifically accurate and detailed article as requested is not feasible.

Applications of Isoindoline 2 Carbonyl Chloride in Complex Organic Synthesis

Integration into Multi-Step Synthetic Strategies

Isoindoline-2-carbonyl chloride serves as a key building block in the multi-step synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to readily react with nucleophiles, such as amines and alcohols, allows for the facile introduction of the isoindoline-2-carboxamide (B15245807) or carbamate (B1207046) functionality. This is a critical step in the assembly of molecules designed to interact with specific biological targets.

A notable example of its application is in the synthesis of compounds for targeted protein degradation. In a published patent application, isoindoline-2-carbonyl chloride is a crucial intermediate in the preparation of degraders of cyclin-dependent kinase 2 (CDK2), a protein implicated in the progression of certain cancers. google.com The synthesis involves a two-step process:

Formation of Isoindoline-2-carbonyl chloride: Isoindoline (B1297411) is reacted with triphosgene (B27547) in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in dichloromethane (B109758) at 0°C, followed by stirring at room temperature. The solvent is then removed under reduced pressure to yield the crude isoindoline-2-carbonyl chloride. google.com

Amide Bond Formation: The resulting isoindoline-2-carbonyl chloride is then reacted with a substituted alcohol, specifically (3-hydroxyazetidin-1-yl)(isoindolin-2-yl)methanone, in dimethylformamide with potassium carbonate as a base. This reaction couples the isoindoline moiety to the rest of the molecule, forming a key amide linkage. google.com

This synthetic strategy highlights the utility of isoindoline-2-carbonyl chloride as a reliable acylating agent for the construction of complex bioactive molecules. The reaction conditions are relatively mild, and the process is efficient for creating the desired amide bond, which is a common structural motif in many pharmaceutical compounds.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Isoindoline | Triphosgene | N,N-diisopropylethylamine, Dichloromethane | Isoindoline-2-carbonyl chloride | google.com |

| Isoindoline-2-carbonyl chloride | Azetidin-3-ol | Potassium carbonate, Dimethylformamide | (3-hydroxyazetidin-1-yl)(isoindolin-2-yl)methanone | google.com |

Contributions to Functional Materials Research via Chemical Derivatization

While the isoindoline and isoindolinone scaffolds are of significant interest in materials science for the development of functional polymers and organic electronics, there is currently a lack of publicly available scientific literature that specifically details the use of isoindoline-2-carbonyl chloride as a reagent for the chemical derivatization of functional materials. The potential for its use in modifying the surfaces of polymers or in the synthesis of novel polymeric materials exists due to the reactivity of the acyl chloride group. However, at present, there are no direct research findings or examples to report in this area.

Characterization and Elucidation Methodologies in Research on Isoindoline 2 Carbonyl Chloride and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for the structural elucidation of newly synthesized isoindoline (B1297411) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the identity and structure of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental in assigning the structure of isoindoline derivatives. nih.govresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of proton signals offer a wealth of information. For instance, in isoindoline derivatives, the protons on the fused benzene (B151609) ring typically appear in the aromatic region (around 7-8 ppm), while the protons of the dihydroisoindole core resonate at higher field strengths. nih.govchemicalbook.com Protons on carbons adjacent to the carbonyl group in carboxylic acid derivatives, a common feature in this class of compounds, are deshielded and typically absorb near 2.0-2.5 ppm. libretexts.orglibretexts.org In some cases, complex spin-spin coupling patterns can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their chemical environment. For example, the carbonyl carbon of the carbamoyl (B1232498) chloride or related amide/ester functionalities will have a characteristic downfield shift. The carbon atoms of the aromatic ring will also have distinct signals in the downfield region of the spectrum. researchgate.netacgpubs.org The presence of fluorine-containing aromatic amines in some derivatives can lead to the observation of two sets of NMR signals due to the presence of coexisting conformers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoindoline Derivatives

| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, OH), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | acgpubs.org |

| Protons adjacent to carbonyl in carboxylic acid derivatives | ~2.0-2.5 | - | libretexts.orglibretexts.org |

| N-H protons in amides | ~7.5-8.5 | - | libretexts.org |

This table provides illustrative data and is not exhaustive.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov For isoindoline-2-carbonyl chloride and its derivatives, techniques like Electrospray Ionization (ESI-MS) are commonly employed. mdpi.com

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula of the synthesized compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition. nih.govacs.org

Furthermore, the fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the molecule. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of different parts of the molecule. For example, the loss of a carbonyl group or the cleavage of the piperidine (B6355638) ring in certain derivatives has been observed and analyzed. mdpi.comdoi.org In some instances, energy-dependent electrospray ionization mass spectrometry (EDESI-MS) can be used to control the fragmentation process, providing even more detailed structural information by observing the sequential loss of ligands at different energies. uvic.ca

Table 2: Mass Spectrometry Data for Selected Isoindoline Derivatives

| Compound | Molecular Ion (m/z) | Key Fragmentation Observations | Reference |

| 2-(4-hydroxybutyl)-1H-isoindole-1,3(2H)-dione | 219.24 g/mol | - | spectrabase.com |

| N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | - | Instability of the piperazine (B1678402) ring noted. | mdpi.com |

| DN-2327 metabolite M-I | - | Hydrolysis of the dioxolane ring. | doi.org |

| DN-2327 metabolite M-II | - | Reduction of the carbonyl moiety. | doi.org |

| DN-2327 metabolite M-V | - | Cleavage of the piperidine ring. | doi.org |

This table provides illustrative data and is not exhaustive.

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For isoindoline-2-carbonyl chloride and its derivatives, the most prominent and informative absorption is typically the carbonyl (C=O) stretching vibration. spectroscopyonline.comyoutube.com The position of this peak in the IR spectrum can provide significant clues about the nature of the carbonyl group. For example:

Carbamoyl chlorides: The C=O stretch in carbamoyl chlorides is expected in a specific region of the IR spectrum. nist.gov

Amides: The C=O stretch in amides generally appears at a lower frequency (around 1640-1680 cm⁻¹) due to resonance. uobabylon.edu.iq

Esters: The C=O stretch in esters is typically found around 1735 cm⁻¹. uobabylon.edu.iq

Acid Chlorides: Acid chlorides show a C=O stretch at a higher frequency, often around 1800 cm⁻¹. uobabylon.edu.iq

In addition to the carbonyl group, other characteristic absorptions can be observed. For instance, the C-N stretching vibration in the isoindoline ring and the N-H stretching vibration in secondary amides can provide further structural confirmation. uobabylon.edu.iq The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. openstax.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Isoindoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference |

| Carbonyl (C=O) in Ketones | 1715 | - | uobabylon.edu.iq |

| Carbonyl (C=O) in Aldehydes | 1725 | - | uobabylon.edu.iq |

| Carbonyl (C=O) in Esters | 1735 | - | uobabylon.edu.iq |

| Carbonyl (C=O) in Amides | 1690 | Lower frequency due to resonance. | uobabylon.edu.iq |

| Carbonyl (C=O) in Acid Chlorides | 1800 | - | uobabylon.edu.iq |

| C-N Stretch (Aromatic) | 1350-1250 | - | uobabylon.edu.iq |

| C-N Stretch (Aliphatic) | 1250-1000 | - | uobabylon.edu.iq |

| N-H Stretch (Secondary Amides) | ~3300 | Typically a single spike. | uobabylon.edu.iq |

This table provides general ranges and specific values can vary based on the molecular environment.

Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification

Following the synthesis of isoindoline-2-carbonyl chloride derivatives, the reaction mixture often contains the desired product along with unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for both analyzing the composition of this mixture and for purifying the target compound. nih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent, the different components separate based on their polarity, allowing for a qualitative assessment of the reaction's completion.

Column Chromatography is the primary method for purifying the synthesized isoindoline derivatives on a preparative scale. acgpubs.orgmdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina (B75360). emich.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (often by TLC) to isolate the pure product. The choice of stationary and mobile phases is critical for achieving good separation. For instance, in the separation of some silicon phthalocyanine (B1677752) compounds, alumina was found to be a more suitable stationary phase than silica gel. emich.edu

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. It is particularly useful for the analysis and purification of complex mixtures and for determining the purity of the final product. nih.gov Different types of HPLC columns, such as C18 or Phenyl-Hexyl, can be used depending on the polarity of the isoindoline derivatives being separated. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique is particularly powerful for confirming the stereochemistry and conformation of chiral isoindoline derivatives. researchgate.net

Computational and Theoretical Studies on Isoindoline 2 Carbonyl Chloride and Its Reactions

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity and thermodynamic stability of molecules like isoindoline-2-carbonyl chloride. Methods such as Density Functional Theory (DFT) are employed to calculate key quantum chemical descriptors that dictate a molecule's behavior in a reaction.

Detailed research into related heterocyclic compounds demonstrates the utility of these calculations. For instance, in a study on indolhydroxy derivatives, DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set were used to determine global reactivity descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔEg), electronegativity (χ), chemical hardness (η), and the global softness (S).

The HOMO energy is linked to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. For a representative indolhydroxy derivative, these values were calculated, providing a template for what could be expected for isoindoline-2-carbonyl chloride, as shown in the table below.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: Data shown is for an analogous indolhydroxy derivative as a representative example.)

| Descriptor | Value | Unit |

| EHOMO | -6.012 | eV |

| ELUMO | -1.987 | eV |

| Energy Gap (ΔEg) | 4.025 | eV |

| Electronegativity (χ) | 4.000 | eV |

| Chemical Hardness (η) | 2.013 | eV |

| Global Softness (S) | 0.248 | eV⁻¹ |

These energetic calculations are crucial for predicting how isoindoline-2-carbonyl chloride would behave as an electrophile, with the highly positive carbonyl carbon being a primary site for nucleophilic attack. The energetics of reaction pathways, such as the activation energies for reactions with various nucleophiles, can be computed to predict reaction feasibility and rates. researchgate.net

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling is an indispensable tool for visualizing and analyzing the transient structures that form during a chemical reaction. For reactions involving isoindoline-2-carbonyl chloride, this involves modeling the tetrahedral intermediate formed upon nucleophilic attack at the carbonyl carbon, as well as the transition state leading to its formation and subsequent collapse. acs.org

Computational studies on the acyl-transfer reactivity of similar molecules, like oxoesters and thioesters, highlight the importance of modeling these states. nih.gov Using quantum mechanical calculations, researchers can develop models for transition states and analyze the electronic delocalization effects that stabilize or destabilize them. Natural Bond Orbital (NBO) analysis is often performed to understand electron delocalization from reactants to transition states. nih.gov For example, in the reaction of an acyl chloride, the nucleophile adds to the carbonyl group, forming a tetrahedral intermediate. The subsequent elimination of the chloride ion is also a critical step, and the stability of this leaving group is key to the reaction's success. libretexts.org

Modeling studies on other complex reactions, such as organoboron-catalyzed chloroacylation, demonstrate that computational analysis of transition states can elucidate the mechanism and regioselectivity of a reaction. acs.org For isoindoline-2-carbonyl chloride, modeling would help understand the stereochemical outcome of reactions, particularly with chiral nucleophiles, by comparing the energies of diastereomeric transition states.

Prediction of Reaction Outcomes, Selectivity, and Yields

Predicting the outcome of organic reactions, including selectivity (chemo-, regio-, and stereo-) and yield, is a primary goal of computational chemistry. For a molecule like isoindoline-2-carbonyl chloride, which contains multiple reactive sites, this is particularly challenging. The acyl chloride group is a powerful electrophile, but the aromatic ring can also participate in reactions under certain conditions.

Computational approaches to predicting reaction outcomes are evolving.

Thermodynamic and Kinetic Analysis: By calculating the energies of potential products and the activation barriers of competing reaction pathways, chemists can predict the most likely outcome. For instance, a computational study on the cyclization of 2′-alkynylacetophenone oximes used DFT to show that the 5-exo cyclization to form an isoindole N-oxide is kinetically and thermodynamically preferred over the 6-endo pathway. acs.org This type of analysis could be applied to predict intramolecular reactions or reactions with multifunctional reagents for isoindoline-2-carbonyl chloride.

Machine Learning Models: A modern approach involves training neural networks on vast datasets of known experimental reactions. These models can learn complex chemical patterns to predict the major product of a reaction with remarkable accuracy. Such models represent transformations based on the fundamental bond changes from reactants to products, rather than just the static structures of the molecules. acs.org This methodology could be applied to predict the products of isoindoline-2-carbonyl chloride with various nucleophiles, ranking potential outcomes based on learned probabilities.

Elucidation of Electronic Structures and Their Influence on Reactivity

The reactivity of isoindoline-2-carbonyl chloride is a direct consequence of its electronic structure. The molecule combines the features of an isoindoline (B1297411) ring system and a highly reactive acyl chloride functional group.

The acyl chloride group (-COCl) is strongly activated towards nucleophilic attack. savemyexams.com This high reactivity stems from two main electronic effects:

Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative, strongly pulling electron density away from the carbonyl carbon. This withdrawal makes the carbon atom significantly electron-deficient (electrophilic) and thus a prime target for nucleophiles. libretexts.orgyoutube.com

Resonance Effect: While the chlorine atom has lone pairs that can be donated back to the carbonyl carbon via resonance, this effect is weak. The poor overlap between the carbon 2p orbital and the chlorine 3p orbital makes this resonance stabilization less significant compared to the inductive withdrawal. The net result is a highly electrophilic carbonyl carbon. stackexchange.com

Topological analysis of the electron localization function (ELF) is another advanced computational method that can provide deep insights into the electronic structure and its connection to reactivity in heterocyclic systems. nih.govnih.gov Such an analysis for isoindoline-2-carbonyl chloride would precisely map the electron-rich and electron-poor regions, confirming the high electrophilicity of the carbonyl carbon and guiding the prediction of its chemical behavior.

Future Research Directions and Unexplored Avenues for Isoindoline 2 Carbonyl Chloride

Development of Novel Synthetic Transformations and Reaction Conditions

Future research will likely focus on expanding the synthetic utility of isoindoline-2-carbonyl chloride beyond conventional acylation reactions. The development of novel transformations under mild and efficient conditions is a key objective. This includes exploring its participation in catalyst-driven processes that can lead to diverse molecular architectures. For instance, metal-catalyzed cross-coupling reactions could be developed to forge new carbon-carbon or carbon-heteroatom bonds, using the carbonyl chloride moiety as a reactive handle.

Moreover, there is an opportunity to explore one-pot tandem reactions where isoindoline-2-carbonyl chloride is an intermediate or a starting reagent. Research into stereoselective synthesis using this chiral building block could yield highly functionalized isoindoline (B1297411) derivatives. rsc.org An efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has already demonstrated the potential for streamlined syntheses in this area. nih.gov This reaction proceeds under mild, metal-free conditions, highlighting a move towards more sustainable synthetic protocols. nih.gov

| Entry | Reactants | Conditions | Product Type | Yield | Reference |

| 1 | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Methanol | DCM, TFA (cat.), rt | 2-benzoyl-3-methoxy-2,3-dihydro-1H-isoindol-1-one | 85% | nih.gov |

| 2 | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Ethanol | DCM, TFA (cat.), rt | 2-benzoyl-3-ethoxy-2,3-dihydro-1H-isoindol-1-one | 82% | nih.gov |

| 3 | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Propan-2-ol | DCM, TFA (cat.), rt | 2-benzoyl-3-isopropoxy-2,3-dihydro-1H-isoindol-1-one | 80% | nih.gov |

This table showcases examples of one-pot synthesis of isoindolinone derivatives, indicating potential pathways for developing novel transformations.

Integration into Flow Chemistry and Continuous Synthesis Research

The integration of isoindoline-2-carbonyl chloride into flow chemistry represents a significant avenue for future research. Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automated, scalable production. uc.pt

Given that the synthesis of carbonyl chlorides can involve hazardous reagents like phosgene (B1210022) or thionyl chloride, performing these reactions in a closed-loop, continuous system significantly enhances safety. google.commasterorganicchemistry.com A flow setup could be designed for the in situ generation of isoindoline-2-carbonyl chloride followed immediately by its reaction with a nucleophile in a subsequent reactor coil. This "generate-and-consume" strategy minimizes the handling and accumulation of the reactive intermediate. The use of tube-in-tube reactors, for example, allows for the safe generation and use of gases like carbon monoxide from liquid precursors for carbonylation reactions in flow, a principle that could be adapted for syntheses involving isoindoline-2-carbonyl chloride. scispace.com

Research in this area would involve optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity. The development of such a process would be highly valuable for the industrial-scale synthesis of pharmaceuticals or fine chemicals derived from this scaffold. mdpi.commdpi.com

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Drastic reduction in reaction time. beilstein-journals.org |

| Scalability | Difficult, requires larger vessels | Easily scalable by running longer or in parallel | Simplified scale-up without re-optimization. beilstein-journals.org |

| Safety | Risk of thermal runaway, exposure to toxic reagents | Minimized reaction volume, contained system | Enhanced safety, especially with hazardous intermediates. uc.pt |

| Process Control | Limited control over temperature and mixing gradients | Precise control of temperature, pressure, mixing | High reproducibility and product consistency. uc.pt |

| Throughput | Lower for a given reactor size | High, continuous output | Increased productivity. mdpi.com |

This table compares batch and flow synthesis, highlighting the potential benefits for reactions involving isoindoline-2-carbonyl chloride.

Exploration in Unconventional Reaction Media and Sustainable Solvents

To align with the principles of green chemistry, future studies should investigate the reactivity and stability of isoindoline-2-carbonyl chloride in unconventional and sustainable solvents. nih.gov Traditional organic solvents like dichloromethane (B109758) are effective but pose environmental and health risks. nih.gov The exploration of greener alternatives is crucial for developing more eco-friendly synthetic processes.

Potential solvent systems for investigation include:

Ionic Liquids (ILs): These non-volatile solvents could serve as both the reaction medium and potentially as a catalyst, offering unique reactivity and simplifying product isolation.

Deep Eutectic Solvents (DES): As a greener and cheaper alternative to ionic liquids, DES are biodegradable and can be prepared from readily available components. Their utility in acylation reactions with isoindoline-2-carbonyl chloride warrants investigation.

Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent. Performing reactions in scCO₂ would allow for easy, solvent-free workup by simple depressurization.

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), could replace conventional polar aprotic solvents.

Research would need to systematically evaluate the solubility, stability, and reactivity of isoindoline-2-carbonyl chloride in these media, optimizing conditions to achieve high conversion and selectivity. nih.gov

Advanced Characterization Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving the highly reactive isoindoline-2-carbonyl chloride is essential for optimization and control. Future research should leverage advanced, non-invasive characterization techniques for real-time monitoring.

Process Analytical Technology (PAT) tools that could be integrated, particularly in flow chemistry setups, include:

In-situ NMR Spectroscopy: Flow NMR can provide detailed structural information on reactants, intermediates, and products directly in the reaction stream, offering insights into reaction kinetics and mechanisms without the need for sampling. rsc.org Techniques like Signal Amplification By Reversible Exchange (SABRE) can overcome sensitivity limitations for monitoring reactions at low concentrations. nih.gov

In-situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the disappearance of starting materials and the formation of products in real-time. nih.gov They are particularly well-suited for flow chemistry, allowing for rapid optimization of reaction conditions. nih.gov

Mass Spectrometry: Online mass spectrometry can be coupled with reaction systems to track the concentration of key species, helping to identify transient intermediates and byproducts. figshare.com

By employing these techniques, a comprehensive understanding of the reaction profile can be developed, enabling better process control and the rapid identification of optimal reaction conditions.

| Technique | Information Provided | Application for Isoindoline-2-carbonyl Chloride Reactions | Reference |

| Flow NMR | Structural information, quantification of species, kinetics | Elucidating reaction mechanisms, identifying transient intermediates, measuring reaction rates. | rsc.org |

| Raman Spectroscopy | Vibrational modes, functional group analysis | Monitoring consumption of the carbonyl chloride and formation of amide/ester bonds. | nih.gov |

| IR Spectroscopy | Functional group detection, concentration changes | Tracking the characteristic C=O stretch of the carbonyl chloride and product in real-time. | rsc.org |

| Mass Spectrometry | Molecular weight, identification of low-level impurities | Detecting product formation and potential side-products in complex reaction mixtures. | figshare.com |

This table outlines advanced techniques for real-time monitoring of reactions involving isoindoline-2-carbonyl chloride.

Computational Design of New Reagents and Reaction Pathways

Computational chemistry offers a powerful predictive tool for exploring the future potential of isoindoline-2-carbonyl chloride. Density Functional Theory (DFT) and other computational methods can be used to design novel reagents and predict reaction outcomes before they are attempted in the lab.

Unexplored avenues for computational research include:

Modeling Reactivity: Calculating the transition state energies for various nucleophilic attacks on the carbonyl carbon can help predict reactivity trends and selectivity (e.g., N-acylation vs. O-acylation).

Designing Novel Catalysts: Computational screening can identify potential catalysts that could activate isoindoline-2-carbonyl chloride for new types of transformations, such as asymmetric catalysis or C-H activation.

Exploring Reaction Mechanisms: The detailed mechanism of complex, multi-step reactions involving this reagent can be elucidated. For example, modeling a proposed intramolecular Heck reaction to form an isoindolinone moiety could validate the pathway. nih.gov

Solvent Effects: Simulating reactions in different unconventional solvents can predict how the medium will affect reaction rates and equilibria, guiding the selection of sustainable solvents.

By integrating computational design with experimental work, the discovery of new reactions and the optimization of existing processes can be significantly accelerated, unlocking the full synthetic potential of isoindoline-2-carbonyl chloride.

Q & A

Q. What criteria determine whether a novel isoindoline-2-carbonyl chloride derivative warrants further pharmacological investigation?

- Methodological Answer : Prioritize derivatives with high synthetic accessibility (e.g., ≤3 steps from commercial precursors) and favorable physicochemical properties (e.g., LogP <5, solubility ≥50 µM in PBS). Preliminary bioactivity screening (e.g., enzyme inhibition assays) and toxicity profiling (e.g., HEK293 cell viability) guide selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.